molecular formula C19H19N3O4 B6543592 ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate CAS No. 932528-51-3

ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate

Cat. No.: B6543592
CAS No.: 932528-51-3
M. Wt: 353.4 g/mol
InChI Key: PZTFZWFMAFPGGZ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can act as both an n- and c-nucleophile , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have suitable admet parameters , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the reaction conditions can influence the chemoselectivity of similar compounds , suggesting that environmental factors may also influence the action of this compound.

Biological Activity

Ethyl 2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine derivative with a cyano group and an acetamido moiety attached to a benzoate structure. Its molecular formula is C17H18N2O3C_{17}H_{18}N_2O_3 with a molecular weight of approximately 298.34 g/mol. The compound's melting point is reported to be between 285-287 °C, and it is typically stored under inert atmosphere at room temperature .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.
  • Antimicrobial Activity : It has shown promise against various bacterial strains, including Gram-positive bacteria. This is primarily due to its ability to disrupt bacterial cell wall synthesis and protein production .
  • Antioxidant Properties : The structural components of the compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Antimicrobial Efficacy

The antimicrobial properties of the compound have been evaluated against several pathogens. A summary of Minimum Inhibitory Concentrations (MICs) for various bacteria is presented in the table below:

Pathogen MIC (µg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Pseudomonas aeruginosa31.108 - 62.216Biofilm inhibition and metabolic disruption

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity with an MIC of approximately 15 µg/mL, outperforming traditional antibiotics like ciprofloxacin .

Study on Biofilm Formation

Another research focused on the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 75% at concentrations as low as 31 µg/mL, suggesting its potential application in treating chronic infections associated with biofilms .

Properties

IUPAC Name

ethyl 2-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-19(25)14-7-5-6-8-16(14)21-17(23)11-22-13(3)9-12(2)15(10-20)18(22)24/h5-9H,4,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTFZWFMAFPGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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